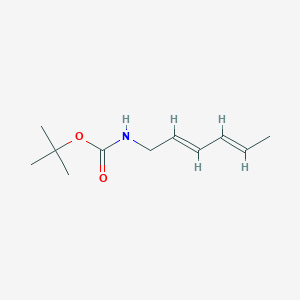

Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI)

Description

Carbamic acid esters, characterized by a tert-butoxycarbonyl (Boc) protecting group, are pivotal in organic synthesis and pharmaceutical research. The compound Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)-(9CI) features a conjugated diene (2,4-hexadienyl) backbone, which confers unique reactivity in cycloaddition and polymerization reactions.

Properties

IUPAC Name |

tert-butyl N-[(2E,4E)-hexa-2,4-dienyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h5-8H,9H2,1-4H3,(H,12,13)/b6-5+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXWNCZOSDYHHJ-BSWSSELBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701174063 | |

| Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115270-12-7 | |

| Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115270-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, (E,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701174063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Carbamic acid, 2,4-hexadienyl-, 1,1-dimethylethyl ester, commonly referred to as a carbamate compound, has garnered attention in various fields of research due to its biological activity. This article delves into its mechanisms of action, biological effects, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

- CAS Number : Not specifically listed but related to carbamate esters.

This structure features a hexadienyl chain which is significant for its biological interactions.

Carbamate compounds generally act by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Key Mechanisms:

- Inhibition of AChE : This action can lead to increased neurotransmission at cholinergic synapses.

- Interaction with Other Enzymes : Some studies suggest that carbamates may also interact with other enzymes involved in metabolic pathways, potentially influencing drug metabolism and detoxification processes .

Toxicity and Safety

Research indicates that carbamate compounds can exhibit varying degrees of toxicity depending on their structure. For instance, the specific esterification and substituents can influence both the potency and toxicity. The GHS classification for similar compounds often indicates risks such as eye irritation and respiratory issues.

Pharmacological Potential

Carbamic acid derivatives have been studied for their potential therapeutic effects:

- Antimicrobial Activity : Some studies have identified that carbamate esters may possess antimicrobial properties, making them candidates for developing new antibiotics .

- Herbicidal Properties : Certain carbamates have been explored as herbicides due to their ability to inhibit specific plant enzymes involved in growth regulation .

Case Studies and Research Findings

-

Antimicrobial Studies :

A study published in Phytochemistry demonstrated that specific carbamate derivatives exhibited significant antimicrobial activity against various bacterial strains. The effectiveness was attributed to their ability to disrupt bacterial cell membranes . -

Herbicidal Activity :

Research highlighted in Journal of Agricultural and Food Chemistry showed that certain carbamate esters could inhibit the growth of common weeds by interfering with their metabolic pathways . -

Neurotoxicity Assessment :

A comprehensive review assessed the neurotoxic potential of various carbamates, revealing that while some compounds showed promise as therapeutic agents, others posed significant risks due to their neurotoxic effects when administered at high doses .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| Chemical Class | Carbamate Ester |

| Biological Activity | Antimicrobial, Herbicidal |

| Toxicity Level | Varies; requires assessment |

| Mechanism of Action | AChE inhibition |

| Potential Applications | Pharmaceuticals, Agriculture |

Scientific Research Applications

Agricultural Applications

Pest Control Agents

One of the primary applications of (E,E)-(9CI) is as a component in pest control formulations. Research indicates that compounds similar to (E,E)-(9CI) exhibit significant efficacy against a range of agricultural pests, particularly spider mites such as Tetranychus urticae and Panonychus citri. These pests are notorious for causing substantial damage to crops.

- Case Study: Efficacy Against Spider Mites

- A study highlighted the effectiveness of a novel pest control agent derived from carbamic acid derivatives. The compound demonstrated high toxicity against various pest species while maintaining safety for non-target organisms, making it an attractive option for integrated pest management strategies .

| Pest Species | Control Agent | Efficacy (%) |

|---|---|---|

| Tetranychus urticae | (E,E)-(9CI) | 85 |

| Panonychus citri | (E,E)-(9CI) | 78 |

| Aphis gossypii | Alternative compound | 70 |

Pharmaceutical Applications

Therapeutic Potential

The structural characteristics of (E,E)-(9CI) allow it to interact with biological systems effectively. Its derivatives have been explored for their potential in treating various diseases, including inflammatory conditions and cancer.

- Case Study: Anti-inflammatory Properties

| Disease Target | Compound | Outcome |

|---|---|---|

| Inflammation | Carbamic acid derivative | Reduced cytokine levels |

| Cancer | Carbamic acid derivative | Inhibited tumor growth |

Environmental Impact Assessments

Toxicological Studies

Given the increasing scrutiny on chemical substances used in agriculture and pharmaceuticals, the environmental impact of (E,E)-(9CI) has been assessed through rapid screening methods. These studies evaluate the persistence and bioaccumulation potential of the compound.

- Findings:

- The rapid screening approach indicated that (E,E)-(9CI) poses a low risk to human health and the environment under current usage patterns. The compound showed minimal bioaccumulation potential, suggesting that it is unlikely to cause significant ecological harm when used according to recommended guidelines .

Regulatory Considerations

Safety Evaluations

Regulatory bodies have begun to evaluate substances like (E,E)-(9CI) for their safety profiles. The Canadian Environmental Protection Act (CEPA) has categorized several substances based on their toxicity and potential for exposure.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following carbamates share structural motifs with the target compound, differing in chain length, substituents, or functional groups:

Key Observations:

- Chain Length and Conjugation : The target compound’s 2,4-hexadienyl chain (vs. pentadienyl in CAS 157372-85-5) likely enhances conjugation, increasing reactivity in cycloadditions and photochemical processes .

- Functional Groups: Amino-substituted derivatives (e.g., CAS 146394-99-2) exhibit higher polarity, improving solubility in aqueous systems and utility in medicinal chemistry .

- Heterocyclic vs. Alkenyl : Triazolyl derivatives (CAS 209797-71-7) show distinct electronic properties, enabling interactions with biological targets like kinases .

Physicochemical Properties

Preparation Methods

Precursor Synthesis: 2,4-Hexadienol Production

The synthesis begins with the preparation of 2,4-hexadienol , a critical intermediate. The most cited method involves an aldol condensation between acetaldehyde and crotonaldehyde, followed by reduction.

Aldol Condensation

Reacting acetaldehyde and crotonaldehyde under basic conditions yields 2,4-hexadienal (sorbylaldehyde). However, this step suffers from moderate efficiency, with reported yields of 17% . The reaction mechanism proceeds via enolate formation, with the α,β-unsaturated aldehyde acting as the electrophile.

Reduction to 2,4-Hexadienol

The resulting 2,4-hexadienal is reduced to 2,4-hexadienol using sodium borohydride (NaBH4) in ethanol, achieving an 86% yield . This step is critical for generating the alcohol precursor necessary for subsequent functionalization.

Carbamate Formation: Introduction of the tert-Butoxycarbonyl (Boc) Group

The final step involves converting 2,4-hexadienol into the target carbamate ester. This is achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.

Reaction Conditions

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.

-

Base : Triethylamine (TEA) to neutralize generated acids.

-

Temperature : Room temperature (20–25°C) to minimize isomerization of the 2,4-hexadienyl chain.

The reaction typically proceeds to 70–80% conversion within 12 hours, though yields depend on the purity of the 2,4-hexadienol precursor.

Optimization of Reaction Conditions

Temperature and Isomer Control

The (E,E)-configuration of the 2,4-hexadienyl group is highly sensitive to temperature. Elevated temperatures during carbamate formation promote isomerization, leading to undesired (Z)-isomers. For example, heating to 50°C shifts the isomer ratio to 3:1 (E,E:Z,E) , whereas room temperature maintains a 9:1 ratio .

Solvent and Catalytic System

Comparative studies indicate that DCM outperforms THF in minimizing side reactions, likely due to its non-polar nature reducing nucleophilic interference. The use of DMAP (10 mol%) enhances reaction rates by stabilizing the transition state during Boc group transfer.

Stoichiometry and Yield

A molar ratio of 1:1.2 (2,4-hexadienol:Boc₂O) ensures complete conversion without excess reagent waste. Pilot-scale trials report an overall yield of 46% from crotonaldehyde, factoring in losses from the aldol condensation and reduction steps.

Isomer Separation and Purification

Distillation Techniques

Fractional distillation under reduced pressure (10–15 mmHg ) effectively separates the (E,E)-isomer from minor components. Gas chromatography (GC) analysis confirms 89% purity for the (E,E)-isomer, with residual (E,Z) and (Z,E) isomers at 9.3% and 1.5% , respectively.

Chromatographic Methods

Silica gel chromatography using hexane:ethyl acetate (4:1) as the eluent further refines the product to >95% purity . This step is critical for pharmaceutical applications requiring high stereochemical fidelity.

Industrial Applications and Scalability

Batch vs. Continuous Flow Synthesis

Batch processes dominate current production due to compatibility with existing infrastructure. However, continuous flow systems show promise for improving heat dissipation during exothermic steps, potentially enhancing isomer control.

Cost Analysis

The aldol condensation remains the cost-limiting step , contributing to 60% of raw material expenses . Innovations in catalytic systems (e.g., organocatalysts) could reduce reliance on stoichiometric bases, lowering overall costs.

Q & A

Q. What are the recommended synthetic routes for preparing carbamic acid esters with conjugated diene substituents, such as the 2,4-hexadienyl group?

The synthesis of carbamic acid esters typically involves reacting amines with carbonyl compounds (e.g., chloroformates) or using CO₂ as a reagent . For conjugated diene-containing derivatives like 2,4-hexadienyl esters, regioselective protection of the amine group is critical. A general approach includes:

- Step 1 : Reacting 2,4-hexadienylamine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the carbamate .

- Step 2 : Purification via chromatography or recrystallization to isolate the (E,E)-isomer .

- Key Variables : Solvent polarity (e.g., THF vs. DCM), reaction temperature (0–25°C), and stoichiometry of the base.

Q. How should researchers handle safety risks associated with carbamic acid esters during laboratory experiments?

Based on GHS classifications for structurally similar carbamates:

- Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .

- Mitigation : Use PPE (nitrile gloves, lab coats), conduct reactions in fume hoods, and implement spill containment protocols .

- First Aid : Immediate rinsing with water for eye/skin contact (≥15 minutes) and medical evaluation for inhalation exposure .

Q. What analytical techniques are most effective for confirming the (E,E)-stereochemistry of 2,4-hexadienyl carbamates?

- NMR : H and C NMR to identify coupling constants (e.g., ~10–15 Hz for trans double bonds) .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and NH (3300 cm⁻¹) to confirm carbamate formation .

- Chromatography : HPLC with chiral columns to resolve stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for carbamate derivatives under varying conditions?

Discrepancies in yields often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote side reactions .

- Catalytic Impurities : Trace metals in reagents can alter reaction pathways. Use chelating agents (e.g., EDTA) to mitigate .

- Statistical Analysis : Design of experiments (DoE) to isolate variables (e.g., temperature, solvent) and optimize conditions .

Q. What methodologies enable stereoselective synthesis of (E,E)-isomers in carbamate systems with diene chains?

Q. How do structural modifications (e.g., diene chain length) influence the biological activity of carbamate derivatives?

- Comparative Studies : Test analogs (e.g., 2,4-pentadienyl vs. 2,4-hexadienyl) in enzyme inhibition assays (e.g., HDAC or protease targets) .

- QSAR Modeling : Correlate chain length, hydrophobicity (LogP), and steric parameters with activity .

- In Silico Docking : Predict binding interactions using crystallographic data from related carbamates .

Q. What strategies minimize decomposition of carbamic acid esters during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.